REACTION_CXSMILES
|
CC1S[C:5]([N:7]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]([C:14]([OH:16])=O)=[CH:8]2)=NC=1.S(Cl)([Cl:19])=O.[C:21]1(C)C=[CH:25][CH:24]=[CH:23][CH:22]=1>>[O:13]=[C:12]1[N:7]([C:5]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:8]=[C:9]([C:14]([Cl:19])=[O:16])[CH:10]=[CH:11]1
|
Name
|
1-(5-methyl-1,3-thiazole-2-yl)-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
CC1=CN=C(S1)N1C=C(C=CC1=O)C(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
522 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Afterward, the resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
O=C1C=CC(=CN1C1=CC=CC=C1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |